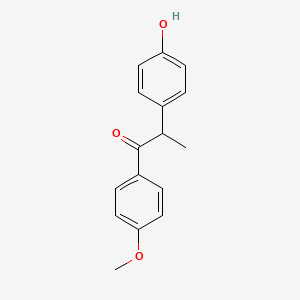![molecular formula C27H34N4O2S B14703699 21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione CAS No. 21170-28-5](/img/structure/B14703699.png)
21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione is a chemical compound with the molecular formula C27H34N4O2S and a molecular weight of 478.6495 g/mol This compound is known for its unique structure, which combines elements of both steroid and purine chemistry
Méthodes De Préparation
The synthesis of 21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the steroid backbone: The synthesis begins with the preparation of the pregn-4-ene-3,20-dione backbone through a series of reactions involving steroid precursors.
Introduction of the purine moiety: The purine ring is introduced via nucleophilic substitution reactions, where the purine derivative reacts with the steroid backbone.
Methylsulfanyl group addition:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating hormonal pathways and its potential as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of 21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to nuclear receptors: It may interact with nuclear receptors, modulating gene expression and influencing cellular functions.
Enzyme inhibition: The compound could inhibit specific enzymes involved in metabolic pathways, altering biochemical processes within cells.
Signal transduction: It may affect signal transduction pathways, leading to changes in cellular responses and activities.
Comparaison Avec Des Composés Similaires
21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione can be compared with other similar compounds, such as:
Pregn-4-ene-3,20-dione: A simpler steroid compound without the purine and methylsulfanyl groups.
6-(Methylsulfanyl)-7h-purin-7-yl derivatives: Compounds with similar purine structures but lacking the steroid backbone.
Other steroid-purine hybrids: Compounds that combine elements of both steroid and purine chemistry but with different substituents or modifications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
21170-28-5 |
|---|---|
Formule moléculaire |
C27H34N4O2S |
Poids moléculaire |
478.7 g/mol |
Nom IUPAC |
10,13-dimethyl-17-[2-(6-methylsulfanylpurin-7-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H34N4O2S/c1-26-10-8-17(32)12-16(26)4-5-18-19-6-7-21(27(19,2)11-9-20(18)26)22(33)13-31-15-30-24-23(31)25(34-3)29-14-28-24/h12,14-15,18-21H,4-11,13H2,1-3H3 |
Clé InChI |
VYLBXXWXMGRADR-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C1CCC2C(=O)CN4C=NC5=C4C(=NC=N5)SC)CCC6=CC(=O)CCC36C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


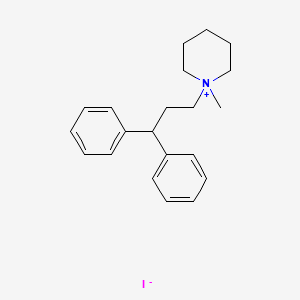

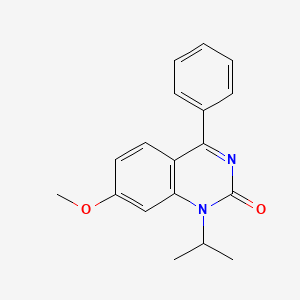
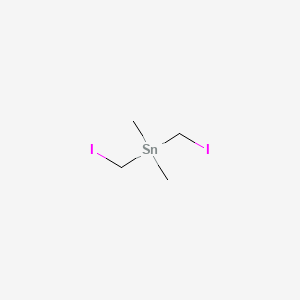
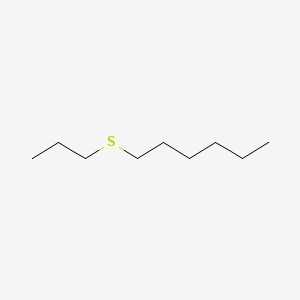
![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
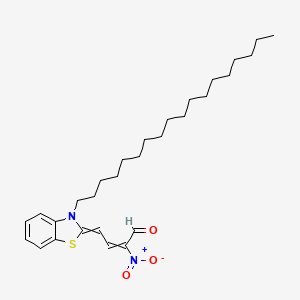
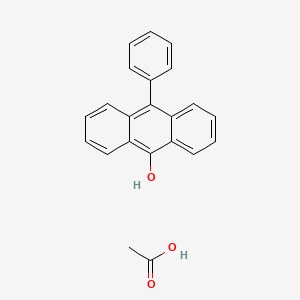
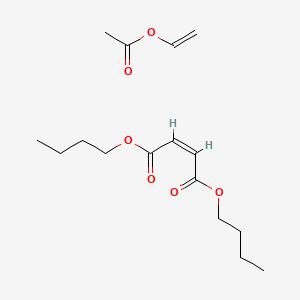

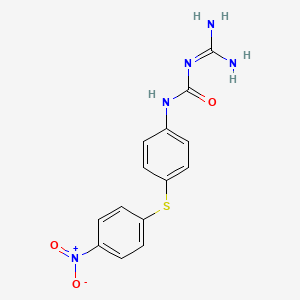
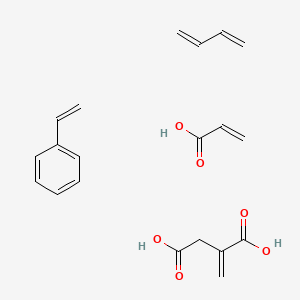
![(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde](/img/structure/B14703692.png)
